(2R)-2-Acetamido-2-phenylpropanoic acid
Description
Properties
CAS No. |
16707-49-6 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.229 |
IUPAC Name |
(2R)-2-acetamido-2-phenylpropanoic acid |
InChI |
InChI=1S/C11H13NO3/c1-8(13)12-11(2,10(14)15)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,12,13)(H,14,15)/t11-/m1/s1 |
InChI Key |
QZMOGBLDXPANBR-LLVKDONJSA-N |
SMILES |
CC(=O)NC(C)(C1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis via Acylation and Hydrolysis
This method involves sequential acylation and hydrolysis steps to introduce the acetamido group and resolve stereochemistry.
Stepwise Process :
-
Synthesis of Racemic 2-Acetamido-2-phenylpropanoic Acid :
-
Chiral Resolution via Preferential Crystallization :
Critical Parameters :
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Acylation | Acetic anhydride, acetone/water, 25°C | 85–90% | |
| Crystallization | Ethyl acetate, pH 3 | 70% |
Challenges :
Palladium-Catalyzed Coupling Reactions
Pd-mediated cross-coupling reactions offer an alternative route for introducing substituents, though direct applications to this compound are less documented.
Method Overview :
-
Iodophenylalanine Intermediate : A 4-iodo-DL-phenylalanine precursor is synthesized via halogenation .
-
Pd-Catalyzed Coupling : The iodide undergoes Suzuki-Miyaura coupling with a boronic acid or Stille coupling with an organostannane in the presence of a Pd catalyst (e.g., XantPhos PdG3) and a base (e.g., triethylamine) .
Example Reaction :
| Component | Details |
|---|---|
| Catalyst | XantPhos PdG3 (3 mol %) |
| Solvent System | THF/H₂O (1:2) |
| Temperature | Room temperature |
| Yield | 72–92% |
Limitations :
Metabolic Engineering Approaches
Recent advancements in microbial engineering have enabled the biosynthesis of N-alkylated amino acids, though direct application to this compound remains underdeveloped.
Key Strategy :
-
Reductive Methylamination : Phenylpyruvate is converted to N-methylphenylalanine via engineered Corynebacterium glutamicum strains expressing reductive amination enzymes .
-
Acetylation : Post-synthesis acetylation introduces the acetamido group, potentially yielding the target compound .
Performance Metrics :
| Parameter | Value |
|---|---|
| Titer | 0.6–0.73 g/L |
| Yield (Glucose) | 0.05 g/g |
| Volumetric Productivity | 0.01–0.008 g/L·h |
Potential :
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Enzymatic Resolution | High ee, scalable | Enzyme cost, long reaction times |
| Chemical Acylation | High yield, simplicity | Limited stereocontrol |
| Pd-Catalyzed Coupling | Versatile substitution | High catalyst cost, complexity |
| Metabolic Engineering | Sustainable, low toxicity | Low titer, early-stage development |
Chemical Reactions Analysis
Types of Reactions:
N-Acetylation: The primary reaction is the acetylation of the amino group of phenylalanine using acetic anhydride.
Esterification: (2R)-2-Acetamido-2-phenylpropanoic acid can undergo esterification reactions, such as with methanol using Mukaiyama’s reagent.
Common Reagents and Conditions:
Acetic Anhydride: Used for acetylation reactions.
Mukaiyama’s Reagent: Used for esterification reactions.
Raney Nickel: Used as a catalyst in hydrogenation reactions.
Major Products:
This compound: The primary product of acetylation.
This compound methyl ester: Formed through esterification with methanol.
Scientific Research Applications
Chemistry:
Synthesis of Peptides: (2R)-2-Acetamido-2-phenylpropanoic acid is used as an intermediate in the synthesis of peptides and other complex molecules.
Biology:
Metabolic Studies: It is used in studies related to amino acid metabolism and enzyme activity.
Medicine:
Drug Development: It serves as a precursor in the synthesis of various pharmaceutical compounds, including anti-inflammatory drugs.
Industry:
Nutritional Supplements: Used in the production of dietary supplements and artificial sweeteners like aspartame.
Mechanism of Action
Molecular Targets and Pathways: (2R)-2-Acetamido-2-phenylpropanoic acid exerts its effects primarily through its role in metabolic pathways involving amino acids. It acts as a substrate for enzymes like phenylalanine N-acetyltransferase, which catalyzes its formation . Additionally, long-chain N-acylated derivatives of phenylalanine can influence mitochondrial respiration and glucose homeostasis .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., Cl, NO₂) enhance acidity and may improve binding to polar targets but reduce solubility in nonpolar environments ().
- Bulkier substituents (e.g., chromenyl, cyclohexenyl) alter steric interactions, impacting enzyme selectivity or material properties ().
- Disulfide-containing analogs (e.g., ) introduce redox-sensitive functionality, enabling applications in controlled drug release.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for (2R)-2-Acetamido-2-phenylpropanoic acid to ensure stereochemical fidelity?
- Methodological Answer : Multi-step synthesis involving protection-deprotection strategies is critical. For example, the Cbz (benzyloxycarbonyl) group can protect the amino functionality during coupling reactions, while reagents like DCC (dicyclohexylcarbodiimide) and NHS (N-hydroxysuccinimide) facilitate amide bond formation. Reaction monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy ensures intermediate verification . Post-synthesis, HPLC purification is recommended to achieve >95% purity .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirms stereochemistry and functional group integrity, particularly the (2R) configuration and acetamido group placement .
- High-Performance Liquid Chromatography (HPLC) : Validates purity and resolves enantiomeric excess in chiral environments .
- Mass Spectrometry : Determines molecular weight (CHNO; theoretical 207.23 g/mol) and detects impurities .
Q. What common chemical transformations can this compound undergo for derivatization?
- Methodological Answer : The acetamido and carboxylic acid groups enable diverse reactions:
- Oxidation/Reduction : The phenyl group may undergo catalytic hydrogenation, while the acetamido moiety resists reduction under mild conditions .
- Nucleophilic Substitution : The α-carbon adjacent to the acetamido group can participate in SN2 reactions with alkyl halides, enabling side-chain modifications .
Advanced Research Questions
Q. How does stereochemistry at the C2 position influence biological activity or enzyme interactions?
- Methodological Answer : Comparative studies with (2S)-isomers or racemic mixtures are essential. For example, enzymatic assays (e.g., inhibition kinetics using fluorogenic substrates) can reveal stereospecific interactions. Computational docking studies further elucidate binding affinity differences due to the (2R) configuration .
Q. How can researchers address contradictions in reported synthetic yields during scale-up?
- Methodological Answer : Systematic optimization of parameters (temperature, solvent polarity, reagent stoichiometry) using design-of-experiments (DoE) approaches is recommended. For instance, elevated temperatures (>40°C) may improve coupling efficiency but risk racemization, necessitating real-time monitoring via circular dichroism (CD) spectroscopy .
Q. What experimental frameworks are used to evaluate this compound as a chiral building block in peptide mimetics?
- Methodological Answer : Incorporate the compound into dipeptide analogs via solid-phase peptide synthesis (SPPS). Assess conformational stability via X-ray crystallography and compare bioactivity (e.g., protease resistance) against non-chiral analogs. Chiral HPLC quantifies enantiomeric purity post-synthesis .
Q. How can the acetamido group’s role in modulating enzyme inhibition be systematically studied?
- Methodological Answer : Replace the acetamido group with alternative moieties (e.g., sulfonamides, ureas) and compare inhibitory potency against target enzymes (e.g., proteases or kinases). Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, while mutagenesis studies identify critical enzyme residues for interaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
